molecular formula C9H12BrNO B13607586 (1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine

(1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13607586
M. Wt: 230.10 g/mol
InChI Key: RLQGTCFNDMNKTC-LURJTMIESA-N
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Description

(1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with an amine group attached to the ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine typically involves several steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Protection of Hydroxyl Group: The hydroxyl group of the brominated product is protected using a suitable protecting group such as a methyl or benzyl group.

    Amine Introduction: The protected brominated compound is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the ethan-1-amine group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    (1S)-1-(5-iodo-2-methoxyphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

(1S)-1-(5-bromo-2-methoxyphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

RLQGTCFNDMNKTC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)OC)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)N

Origin of Product

United States

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